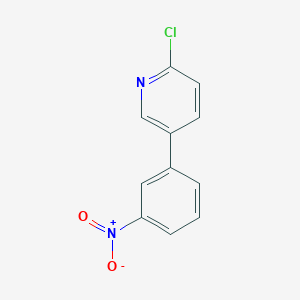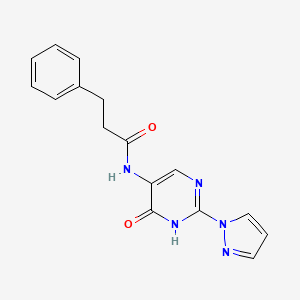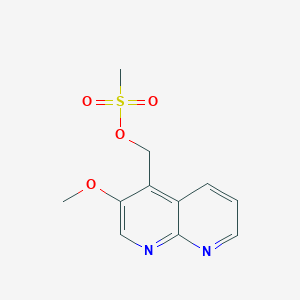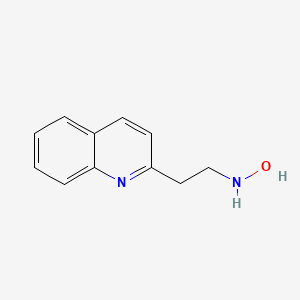![molecular formula C9H16N4 B13872893 4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
4-[(4-Methyltriazol-1-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methyltriazol-1-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a 4-methyltriazol-1-ylmethyl group Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyltriazol-1-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable triazole derivativeThis reaction involves the use of an azide and an alkyne to form the triazole ring in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyltriazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
4-[(4-Methyltriazol-1-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-[(4-Methyltriazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring can also interact with various biological pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidine: This compound features a similar piperidine-triazole structure but with different substitution patterns.
4-(1H-imidazol-5-yl)-1-[(1-methyltriazol-4-yl)methyl]piperidine: Another related compound with an imidazole ring instead of a triazole ring.
Uniqueness
4-[(4-Methyltriazol-1-yl)methyl]piperidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 4-methyltriazol-1-ylmethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-[(4-methyltriazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C9H16N4/c1-8-6-13(12-11-8)7-9-2-4-10-5-3-9/h6,9-10H,2-5,7H2,1H3 |
InChI Key |
CFVLEKWPVSXRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=N1)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)




![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)

![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
